1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Description
Properties
IUPAC Name |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3OS/c1-2-3-4-15(21)19-7-9-20(10-8-19)16-18-13-6-5-12(17)11-14(13)22-16/h5-6,11H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLXHQHZOGOBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one typically involves multi-step proceduresThe final step involves the attachment of the pentanone chain via a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the brominated benzothiazole ring.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antipsychotic activities
Mechanism of Action
The mechanism of action of 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole and piperazine moieties. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
The target compound shares a benzothiazole-piperazine scaffold with several analogs. Key structural variations include:
- Substituents on the benzothiazole ring : Bromine (electron-withdrawing) vs. methoxy (electron-donating) or halogens (e.g., Cl, F).
- Linker chain: A pentanone (5-carbon) chain vs. shorter or branched ketones.
- Piperazine modifications : Substitutions on the piperazine nitrogen or its position in the molecular framework.
Representative Analogs and Properties
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Methoxy or methyl groups (as in BF37669) may improve aqueous solubility but reduce metabolic stability due to oxidative susceptibility .
Chain Length and Lipophilicity: The pentanone chain in the target compound increases lipophilicity (logP ~3.5 estimated) compared to shorter chains (e.g., C2 in G856-8982), which may enhance blood-brain barrier penetration but reduce solubility .
Functional Group Variations :
- Urea derivatives (e.g., 11a–11o) exhibit distinct pharmacodynamic profiles due to their hydrogen-bonding capacity, often targeting enzymes like kinases or proteases, whereas the target compound’s ketone linker may favor passive diffusion or alternative binding modes .
Molecular Weight and Drug-Likeness :
- The target compound (403 g/mol) exceeds the ideal range for oral bioavailability (≤500 g/mol), whereas analogs like BF37669 (347 g/mol) align closer to Lipinski’s rules .
Biological Activity
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a benzothiazole ring, with a bromo substituent at the 6-position. The chemical formula is , and its molecular weight is approximately 345.26 g/mol. The presence of the bromine atom enhances its reactivity and potential for various biological interactions.
Target Interactions : Benzothiazole derivatives often interact with multiple biological targets, including enzymes and receptors. The specific interactions of this compound may involve:
- Neurotransmitter Receptors : Potential modulation of neurotransmission pathways, particularly those involving dopamine and serotonin receptors.
- Enzyme Inhibition : Possible inhibition of enzymes related to protein aggregation, which is significant in neurodegenerative diseases.
Biological Activities
The biological activities associated with this compound can be categorized as follows:
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit antimicrobial properties. In vitro studies demonstrate that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.
Anticancer Properties
Several studies have highlighted the anticancer potential of benzothiazole derivatives. The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests it may have neuroprotective effects. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where protein aggregation plays a crucial role.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Case Study 2: Anticancer Activity
In a preclinical trial involving human cancer cell lines, this compound was evaluated for its anticancer properties. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at concentrations below 20 µM.
Biochemical Pathways
The exact biochemical pathways influenced by this compound remain to be fully elucidated. However, based on known activities of similar compounds, it is hypothesized that:
- Inhibition of Protein Aggregation : The compound may interfere with the aggregation of misfolded proteins.
- Modulation of Signaling Pathways : It likely affects pathways related to apoptosis and cellular stress responses.
Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
